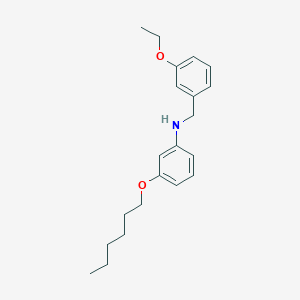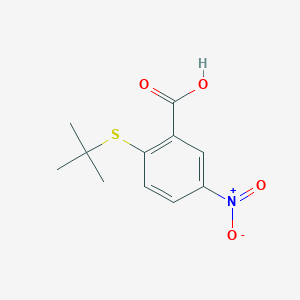![molecular formula C10H10N2S2 B1437899 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline CAS No. 1019365-00-4](/img/structure/B1437899.png)
4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline
Übersicht
Beschreibung
“4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline” is a chemical compound with the molecular formula C10H10N2S2 and a molecular weight of 222.33 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to “4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline” often involves reactions with other chemicals . For example, the synthesis of a related compound was initiated by the reaction of 4-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in aqueous basic medium .Molecular Structure Analysis
The molecular structure of “4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline” consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
“4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline” is a solid compound that should be stored at room temperature . It has a molecular weight of 222.33 and a molecular formula of C10H10N2S2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthetic Pathways and Derivatives : A significant area of research involves the synthesis of thiazole derivatives and their potential applications. Thiazoles, including compounds similar to 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline, have been synthesized through various chemical reactions, offering a broad spectrum of biological activities. For instance, studies have shown the synthesis of thiazole and its fused derivatives demonstrating antimicrobial activities against a variety of bacterial and fungal strains (Wardkhan et al., 2008). Similarly, research into the synthesis of thiosemicarbazides, triazoles, and Schiff bases from thiazolyl derivatives has shown potential antihypertensive activities (Abdel-Wahab et al., 2008).
Antimicrobial and Antitubercular Activity : Derivatives of thiazoles have been evaluated for their antimicrobial and antitubercular properties. Research has demonstrated the synthesis of new thiazole compounds with significant antimicrobial activities, showcasing their potential in combating various microbial infections (Baviskar et al., 2013). Another study focused on the synthesis of S-derivatives of triazolyl thiazole as anti-Mycobacterium tuberculosis agents, indicating their relevance in addressing tuberculosis (Shiradkar et al., 2007).
Photophysical Properties : The study of photophysical properties of sulfur-containing thiazoles revealed insights into their electronic structures and potential applications in fluorescent materials and sensing technologies (Murai et al., 2018).
Novel Synthetic Approaches : Innovative synthetic approaches for creating derivatives of 1,3-thiazole, including methods for amidophenacylation, have expanded the chemical toolkit for generating compounds with various biological and chemical properties (Kornienko et al., 2014).
Eigenschaften
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-7-6-13-10(12-7)14-9-4-2-8(11)3-5-9/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSDQMBAKOAUAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-Imidazo[4,5-B]pyridin-2-YL)ethanamine](/img/structure/B1437816.png)
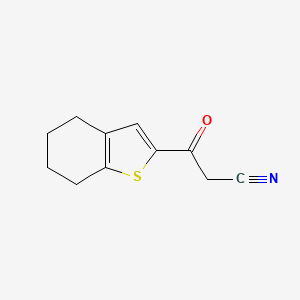
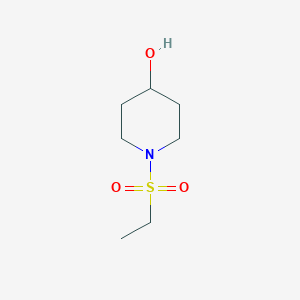
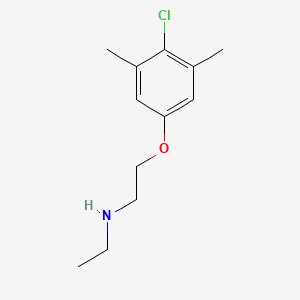
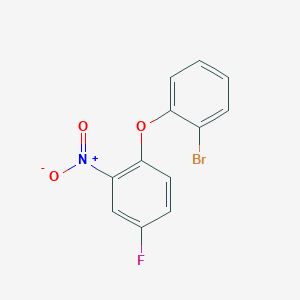
![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B1437826.png)
![N-[2-(2-Methoxyethoxy)benzyl]aniline](/img/structure/B1437828.png)
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one](/img/structure/B1437829.png)
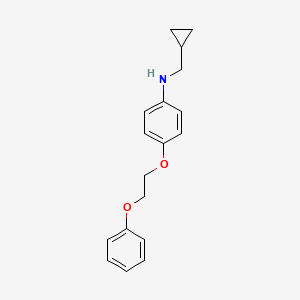
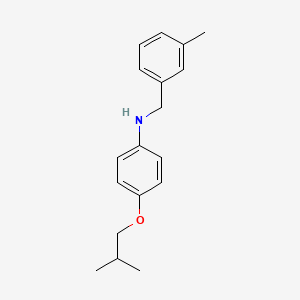
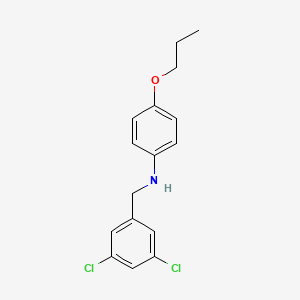
![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1437835.png)
